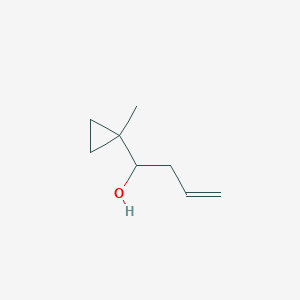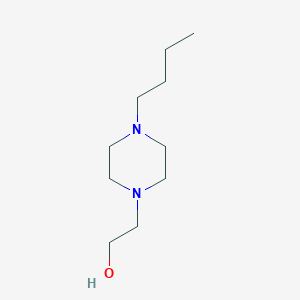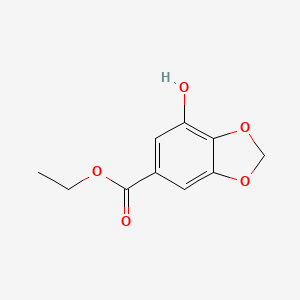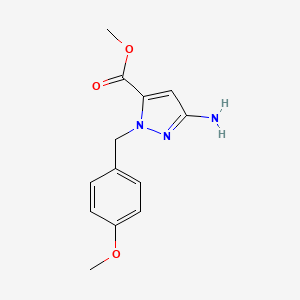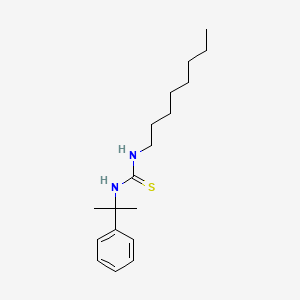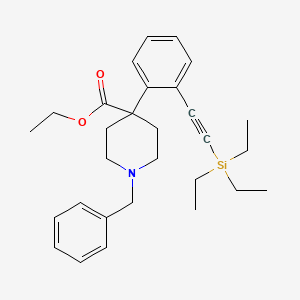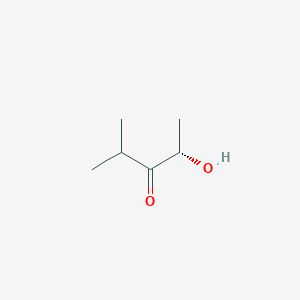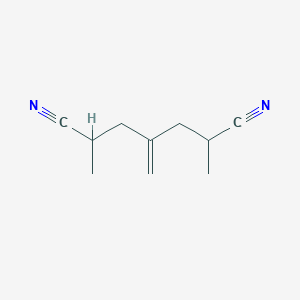![molecular formula C12H15BrO4 B8598136 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone](/img/structure/B8598136.png)
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone
Overview
Description
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is an organic compound with the molecular formula C11H15BrO4 It is a brominated derivative of ethanone, featuring a phenyl ring substituted with methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethoxy-4-(methoxymethyl)acetophenone using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[4-(methoxymethyl)phenyl]ethanone: Similar structure but lacks the dimethoxy groups.
2-Bromo-2’,5’-dimethoxyacetophenone: Similar brominated acetophenone with different substitution pattern.
4-Bromo-2,6-dimethoxybenzaldehyde: Similar aromatic structure with bromine and methoxy groups but different functional group (aldehyde).
Uniqueness
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methoxymethyl groups, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO4/c1-15-7-8-4-10(16-2)12(9(14)6-13)11(5-8)17-3/h4-5H,6-7H2,1-3H3 |
InChI Key |
ZOBZGKPFRXSGOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5,6-Trichloropyridin-2-yl)oxy]acetyl chloride](/img/structure/B8598059.png)
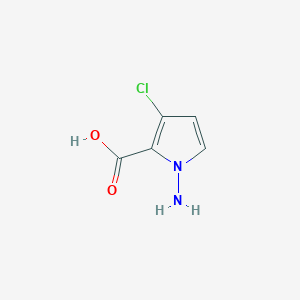
![Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)

